4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
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Overview
Description
4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Pyridazinone Moiety: The pyridazinone ring is formed by the condensation of hydrazine derivatives with diketones or keto acids.
Coupling Reactions: The furan and pyridazinone intermediates are then coupled through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is assembled by attaching the benzamide group through another coupling reaction, often facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of base catalysts.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Dihydropyridazines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridazinone moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzylamine: Similar structure but with a benzylamine group.
Uniqueness
4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is unique due to its combination of a furan ring, pyridazinone moiety, and benzamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14N4O4 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
4-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H14N4O4/c18-17(24)11-3-5-12(6-4-11)19-15(22)10-21-16(23)8-7-13(20-21)14-2-1-9-25-14/h1-9H,10H2,(H2,18,24)(H,19,22) |
InChI Key |
UJDADBFEUASVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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